3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanenitrile
Overview
Description
The compound “3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanenitrile” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran substituted chalcone compounds, including “this compound”, have been synthesized for anticancer drug research . The synthesis involves the reaction of 2-bromo-1-(4-bromophenyl)ethanone and 5-bromo-2-hydroxybenzaldehyde with aqueous Na2CO3 and 4-dimethylaminopyridine (DMAP) at 80 °C .Molecular Structure Analysis
The molecular structure of “this compound” includes a benzofuran ring, a bromine atom, and a nitrile group . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran compounds, including “this compound”, have been involved in various chemical reactions. For instance, novel methods for constructing benzofuran rings have been discovered, such as a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Scientific Research Applications
Synthesis of Heterocycles
Research demonstrates the utility of 3-oxopropanenitriles, closely related to 3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanenitrile, in synthesizing heterocyclic compounds. For example, manganese(III) acetate mediated oxidative cyclizations of 3-oxopropanenitriles with conjugated alkenes have been used to synthesize 4,5-dihydrofuran-3-carbonitriles containing heterocycles, showcasing a method for constructing complex molecular structures (Yılmaz, Uzunalioğlu, & Pekel, 2005).
Antimicrobial Applications
Another area of application is in the development of antimicrobial agents. For instance, 5-bromobenzofuranyl aryl ureas and carbamates, which involve the benzofuran moiety, have been synthesized and evaluated for their antimicrobial properties. This indicates the potential for compounds like this compound to contribute to the development of new antimicrobial substances (Kumari, Mathada, Kumar, Suda, & Basavaraja, 2019).
Drug Synthesis
The compound also has relevance in drug synthesis. Lewis acid-catalyzed synthesis methods have been utilized to create benzofurans and tetrahydrobenzofurans from acrolein dimer and 1,3-dicarbonyl compounds, potentially offering a pathway for synthesizing drug molecules that include benzofuran units, such as benzbromarone and amiodarone (Huang, Xu, Liu, Chen, & Gu, 2019).
Biological Agent Synthesis
Moreover, the synthesis of thiazolidinone derivatives incorporating the benzofuran unit demonstrates the compound's utility in creating biological agents. The process involves a series of reactions leading to the formation of Schiff bases and their subsequent transformation into thiazolidinone derivatives, which have been screened for antimicrobial and analgesic activities (Venkatesh, Bodke, & Biradar, 2010).
Mechanism of Action
Target of Action
Similar compounds, such as 5-phenyl-1-benzofuran-2-yl derivatives, have been shown to exhibit antimicrobial and antioxidant activities . These activities suggest that the compound may interact with microbial proteins or oxidative pathways in the body.
Mode of Action
It’s worth noting that similar compounds have been shown to interact with the receptor glcn6p synthase . This interaction could potentially influence the compound’s antimicrobial and antioxidant activities.
Biochemical Pathways
Given the antimicrobial and antioxidant activities of similar compounds, it’s plausible that the compound may affect pathways related to microbial growth and oxidative stress .
Result of Action
Similar compounds have been shown to exhibit antimicrobial and antioxidant activities , suggesting that the compound may have similar effects at the molecular and cellular levels.
Safety and Hazards
Future Directions
Given the strong biological activities of benzofuran compounds, they have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Therefore, “3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanenitrile” and similar compounds could be the focus of future research in drug development.
Biochemical Analysis
Biochemical Properties
For instance, a series of chalcones, 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones propenones, were designed, synthesized, and characterized . These compounds were found to have significant biological activities .
Cellular Effects
Benzofuran compounds have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-(5-bromo-1-benzofuran-2-yl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNO2/c12-8-1-2-10-7(5-8)6-11(15-10)9(14)3-4-13/h1-2,5-6H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWCBYYXSVRBQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(O2)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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